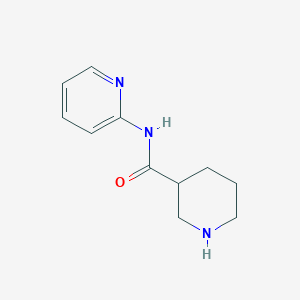

N-(pyridin-2-yl)piperidine-3-carboxamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with piperidine-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions . The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s reactivity is dominated by its amide group , pyridine ring , and piperidine nitrogen :

Amide Group

- Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, reflux) conditions, the amide hydrolyzes to piperidine-3-carboxylic acid and 2-aminopyridine .

- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives (e.g., N-methyl carboxamide) .

Pyridine Ring

- Electrophilic Substitution : Bromination at the pyridine C3 position occurs using NBS in DMF (60°C, 12 h) .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives .

Piperidine Ring

- Nucleophilic Substitution : The tertiary amine undergoes quaternization with methyl triflate (CH₃OTf, CH₂Cl₂, 0°C) .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the piperidine ring to a piperazine analog .

Table 2: Key Derivatives and Their Reactivity

- Brominated Derivatives : Tandem cyclization/bromination with TBHP forms imidazo[1,2-a]pyridines, which are valuable in drug discovery .

- Acylated Analogs : Acylation with benzoyl chloride (pyridine, RT) yields lipophilic derivatives with improved bioavailability .

Mechanistic Insights

- Oxidative Amidolysis : I₂/TBHP generates tert-butoxyl radicals (t-BuO- ), initiating C–C bond cleavage in α-bromoketones to form the amide .

- Cyclization Pathways : Intramolecular silyl-Prins reactions proceed via a carbocation intermediate, stabilized by the pyridine nitrogen .

Stability and Degradation

Aplicaciones Científicas De Investigación

N-(pyridin-2-yl)piperidine-3-carboxamide is utilized in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

N-(pyridin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

Pyridine derivatives: Compounds containing the pyridine ring, which exhibit similar chemical properties and reactivity.

Piperidine derivatives: Compounds containing the piperidine ring, which share similar biological activities.

Similar Compounds

This compound stands out due to its unique combination of the pyridine and piperidine rings, which confer distinct chemical and biological properties .

Actividad Biológica

N-(pyridin-2-yl)piperidine-3-carboxamide, a compound with the chemical structure characterized by a piperidine ring substituted with a pyridine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Inhibition of Collagen Prolyl-4-Hydroxylase

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting collagen prolyl-4-hydroxylase. This enzyme plays a crucial role in collagen biosynthesis, and its inhibition can lead to a reduction in stable collagen formation. Such an effect may have implications for tissue integrity and fibrosis-related conditions.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory responses, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics.

- Cancer Research : Its role in inhibiting collagen synthesis may also contribute to its efficacy in cancer treatment, particularly in targeting tumor-associated fibrosis.

1. In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, studies indicated that derivatives of similar piperidine compounds exhibited significant cytotoxicity against human cancer cell lines with IC50 values below 10 µM .

2. Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of N-(pyridin-2-yl)piperidine derivatives to enhance their potency and selectivity. For example, modifications to the piperidine ring have been shown to significantly impact the biological activity, with certain analogs exhibiting improved inhibition of target enzymes involved in disease processes .

3. Pharmacokinetics

Pharmacokinetic studies have revealed that certain derivatives demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, modifications that increase solubility and reduce metabolic degradation have been identified, enhancing the therapeutic potential of these compounds .

Data Tables

| Compound | IC50 (µM) | CC50 (µM) | BBB-PAMPA (log P eff) | MLM T1/2 (min) |

|---|---|---|---|---|

| This compound | 6.5 ± 1.5 | >100 | -6.52 ± 3.14 | 2.1 |

| Analog A | 2.4 ± 0.8 | 90.1 | -3.99 ± 0.01 | 43.1 ± 5.9 |

| Analog B | 6.8 ± 1.7 | >100 | -4.16 ± 0.12 | 25.9 ± 2.6 |

Propiedades

IUPAC Name |

N-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJQAESAOMBALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592526 | |

| Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-72-7 | |

| Record name | N-(Pyridin-2-yl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.